molecular formula C15H23N3OS2 B2453093 4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide CAS No. 2034418-97-6

4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2453093
CAS No.: 2034418-97-6
M. Wt: 325.49
InChI Key: WIQBATHRVODNGT-UHFFFAOYSA-N
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Description

4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. The starting materials often include tetrahydro-2H-thiopyran and thiophen-2-yl derivatives. The synthesis may involve:

    Formation of the diazepane ring: This can be achieved through cyclization reactions under controlled conditions.

    Introduction of the thiopyran and thiophen groups: These steps may involve nucleophilic substitution or addition reactions.

    Final coupling reaction: The final step usually involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with biological targets.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific characteristics.

    Biological Studies: It can be used as a probe or tool compound in biological research to study various biochemical pathways.

Mechanism of Action

The mechanism of action of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or experimental effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide: shares similarities with other diazepane derivatives and thiopyran-containing compounds.

    Thiophen-2-yl derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-(thian-4-yl)-N-thiophen-2-yl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS2/c19-15(16-14-3-1-10-21-14)18-7-2-6-17(8-9-18)13-4-11-20-12-5-13/h1,3,10,13H,2,4-9,11-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQBATHRVODNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=CS2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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